molecular formula C36H68O2 B145538 Oleyl oleate CAS No. 3687-45-4

Oleyl oleate

Cat. No. B145538
CAS RN: 3687-45-4
M. Wt: 532.9 g/mol
InChI Key: BARWIPMJPCRCTP-CLFAGFIQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleyl oleate is a liquid wax ester synthesized through the esterification of oleic acid and oleyl alcohol. It is a compound of interest due to its applications in various industries, including cosmetics, lubricants, and pharmaceuticals. The enzymatic synthesis of oleyl oleate has been optimized to achieve high yields, highlighting its potential as a sustainable alternative to traditional chemical synthesis methods .

Synthesis Analysis

The synthesis of oleyl oleate has been performed using immobilized lipase from Candida antarctica, which catalyzes the esterification of oleic acid with oleyl alcohol under optimized conditions. Factors such as reaction time, solvent polarity, temperature, enzyme amount, and molar ratio of substrates have been carefully adjusted to maximize the yield, achieving more than 95% liquid wax esters . Similarly, Candida rugosa lipase immobilized on macroporous resin has been used in a solvent-free system, with the immobilization process enhanced by cross-linking with aldehyde-dextran. The optimal conditions identified include a molar ratio of 1:1 for oleic acid to oleyl alcohol, a reaction temperature of 40°C, and a 12-hour reaction time, resulting in a high yield of 92.6% .

Molecular Structure Analysis

Oleyl oleate is characterized by the presence of a long hydrocarbon chain with a double bond derived from oleic acid, and an ester linkage formed during the esterification process. The molecular structure of oleyl oleate allows for the formation of self-assembled structures and contributes to its physical properties, such as viscosity and phase behavior .

Chemical Reactions Analysis

The chemical reactivity of oleyl oleate is influenced by the presence of the double bond in the oleic acid moiety. This double bond can undergo various reactions, including ozonolysis, which leads to the formation of multiple products such as nonanal, nonanoic acid, 9-oxononanoic acid, and azelaic acid. These reactions are important for understanding the behavior of oleic acid in atmospheric conditions and its role in aerosol formation . Additionally, the double bonds in oleate side-chains can be modified through thiol-ene reactions, allowing for post-polymerization functionalization and the creation of diverse macromolecular structures with potential applications in various industries .

Physical and Chemical Properties Analysis

Oleyl oleate exhibits improved low-temperature properties compared to olefinic oleochemicals, as indicated by pour point and cloud point measurements. Its thermo-oxidative stability has been assessed using pressurized differential scanning calorimetry and thin film micro oxidation methods, showing enhanced stability. The lubricant properties of oleyl oleate derivatives have been evaluated, demonstrating good anti-wear and friction-reducing properties. The surface tension of these materials varies with the size of the side chain branches, influencing their potential applications as lubricating oil or fuel additives . The physicochemical properties of oleic acid/oleate assemblies have also been characterized, revealing that the microviscosity and membrane properties of these assemblies can be modulated by pH changes .

Scientific Research Applications

1. Biosynthesis and Applications

Oleyl oleate, a synthetic analogue of jojoba oil, has been explored for its potential in various applications. Research demonstrates its production through lipase-catalyzed esterification, using oleic acid and oleyl alcohol in solvent-free systems. This process mimics the natural synthesis of wax esters in jojoba oil, potentially offering a sustainable alternative for commercial use. However, it's noted that the emulsifying capacity of synthesized oleyl oleate is lower than some common agents, and it does not exhibit antimicrobial activity (Lopes, Duarte, & Macedo, 2011).

2. Effects on Cell Function and Health

Studies have investigated the impact of oleyl oleate on various cellular functions. For example, research has shown that oleate can prevent endothelial activation, a key factor in atherogenesis, by inhibiting the expression of adhesion molecules and modulating gene expression. This suggests a potential protective role of oleic acid in cardiovascular health (Carluccio et al., 1999). Additionally, oleate has been found to have protective effects against insulin resistance and inflammation in skeletal muscle cells, mediated through AMP-activated protein kinase (AMPK), highlighting its potential in managing type 2 diabetes (Salvadó et al., 2013).

3. Role in Lipid Metabolism and Disease

Oleyl oleate has been implicated in studies related to lipid metabolism and associated diseases. For example, research indicates that oleate can inhibit the binding of low-density lipoproteins to receptors, affecting lipid catabolism and potentially influencing cardiovascular disease pathways (Bihain et al., 1989). Furthermore, oleate's potential in cancer therapy has been explored, as demonstrated by studies showing that oleuropein, a derivative, potentiates the cytotoxicity of certain chemotherapies against melanoma cells, suggesting a role in cancer treatment strategies (Ruzzolini et al., 2018).

Safety And Hazards

Oleyl oleate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation . After skin contact, it is recommended to immediately wash with water and soap and rinse thoroughly . If skin irritation continues, consult a doctor .

Future Directions

Oleyl oleate has potential applications as a non-oily emollient in cosmetic creams and lotions, as a pigment dispersing agent in sunscreens, make-up removers, foundations, and/or tinted moisturisers . It gives a light cushioned feeling to the skin . The beneficial effects of olive oil may be related to the actions of OEA . New evidence suggests that oleic acid may influence epigenetic mechanisms, opening a new avenue in the exploration of therapies based on these mechanisms .

properties

IUPAC Name

[(Z)-octadec-9-enyl] (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARWIPMJPCRCTP-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H68O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893537
Record name (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oleyl oleate

CAS RN

3687-45-4
Record name Oleyl oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3687-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oleyl oleate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, (9Z)-9-octadecen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (9Z)-9-Octadecen-1-yl (9Z)-9-octadecenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-octadec-9-enyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.891
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oleyl oleate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3L452Y85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oleyl oleate
Reactant of Route 2
Reactant of Route 2
Oleyl oleate
Reactant of Route 3
Reactant of Route 3
Oleyl oleate
Reactant of Route 4
Reactant of Route 4
Oleyl oleate
Reactant of Route 5
Reactant of Route 5
Oleyl oleate
Reactant of Route 6
Reactant of Route 6
Oleyl oleate

Citations

For This Compound
914
Citations
N Sanchez, M Martinez, J Aracil… - Journal of the American …, 1992 - Wiley Online Library
… Table 3 shows the parameters we chose for comparison of refined jojoba oil and the oleyl oleate product synthesized and purified in this work. The products have similar values. …
Number of citations: 49 aocs.onlinelibrary.wiley.com
T Iven, E Hornung, M Heilmann… - Plant biotechnology …, 2016 - Wiley Online Library
… Expression of the enzyme combinations in the Arabidopsis fae1 fad2 mutant background high in oleic acid resulted in wax ester accumulation enriched in oleyl oleate (18:1/18:1 > 60%)…
Number of citations: 55 onlinelibrary.wiley.com
S Mat Radzi, M Basri, A Bakar Salleh, A Ariff… - Electronic Journal of …, 2005 - SciELO Chile
… Various reaction parameters were optimised to obtain high yield of oleyl oleate. The optimum condition to produce oleyl oleate was reaction time; 5 min, organic solvents of log …
Number of citations: 83 www.scielo.cl
D Yu, E Hornung, T Iven… - Biotechnology …, 2018 - biotechnologyforbiofuels …
… To promote the formation of oleyl oleate in seed oil, WSs … double mutant resulted in the accumulation of oleyl oleate (18:1/18:1) … In order to increase the level of oleyl oleate in seed oil of …
Ž Knez, V Rižner, M Habulin, D Bauman - Journal of the American Oil …, 1995 - Springer
… dence of the conversion to oleyl oleate vs. time is presented on Figure 5. The conversion is practically constant at reaction conditions (P, t50 bar; 40C), when CO 2 was used as reaction …
Number of citations: 29 link.springer.com
MB Abdul Rahman, MAM Latif, M Basri… - Molecular …, 2010 - Taylor & Francis
… The ternary phase systems involved in this research are those of oleyl oleate (OE)/Span20 (S20)/H 2 O and OE/Tween80 (T80)/H 2 O. OE (Figure 1(a)) is a palm-oil ester that has been …
Number of citations: 14 www.tandfonline.com
N Kapucu, F Güvenç, Ü MehmetoĞLU… - Chemical …, 2003 - Taylor & Francis
… Lipase catalyzed synthesis of oleyl oleate has been generally … Oleyl oleate was synthesized with the yield of 94% using Rhizopus delemar lipase (Okumura et al., 1979). Oleyl oleate …
Number of citations: 19 www.tandfonline.com
T Kaneshiro, LK Nakamura, JJ Nicholson… - Current Microbiology, 1996 - Springer
… (NRRL B-14922) strains accumulated oleyl oleate and homologous liquid wax esters (C30:2–C36:2) in culture broths. Diunsaturated oleyl oleate preponderated in 75 mg liquid wax …
Number of citations: 14 link.springer.com
A Sulaiman, M Basri, A Bakar Salleh… - Journal of dispersion …, 2005 - Taylor & Francis
Oleyl oleate (OE), a liquid wax ester, has been reported as a potential raw material for cosmetic and pharmaceutical uses but little is known about its phase behavior in ternary systems. …
Number of citations: 10 www.tandfonline.com
DB Lopes, MCT Duarte, GA Macedo - Food Science and Biotechnology, 2011 - Springer
… Abstract Oleyl oleate can be considered a synthetic analogue of jojoba oil. This one has been … Emulsifying capacity of the synthesized oleyl oleate was lower than Tween 80 and sodium …
Number of citations: 12 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.